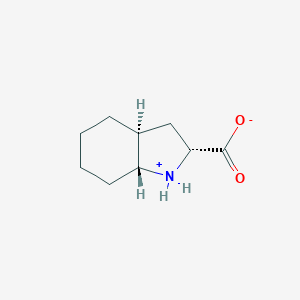

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229722 | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-92-4, 108507-42-2 | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The molecule (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid (often abbreviated as Oic) is a bicyclic non-proteinogenic amino acid. It represents a specific stereoisomer of the perhydroindole scaffold used in the synthesis of ACE inhibitors such as Trandolapril and Perindopril .[1][2]

While Perindopril utilizes the (2S,3aS,7aS) cis-fused isomer, the (2R,3aS,7aR) isomer is the enantiomer of the Trandolapril intermediate ((2S,3aR,7aS)). Distinguishing this specific isomer requires a rigorous elucidation strategy because the octahydroindole system possesses three chiral centers (C2, C3a, C7a), leading to eight possible stereoisomers (4 diastereomeric pairs).

The Critical Challenge: The primary difficulty lies in distinguishing the ring fusion geometry (cis vs. trans) and the relative orientation of the carboxylic acid at C2. This guide details a self-validating workflow using high-field NMR and X-ray crystallography to unambiguously assign the (2R,3aS,7aR) configuration.

Stereochemical Matrix

| Center | Configuration | Structural Implication |

| C2 | R | Determines carboxylic acid orientation relative to the bridge. |

| C3a | S | Bridgehead carbon; relative to 7a, determines fusion. |

| C7a | R | Bridgehead carbon; 3aS,7aR typically denotes Trans-fusion . |

Elucidation Workflow (Logic Map)

The following decision tree illustrates the logic flow for assigning the specific stereochemistry, moving from gross connectivity to absolute configuration.

Figure 1: Logical workflow for distinguishing the trans-fused (2R,3aS,7aR) isomer from cis-fused analogs.

Spectroscopic Characterization Strategy

Mass Spectrometry & IR (Preliminary Validation)

Before stereochemical assignment, confirm the molecular skeleton.

-

HRMS (ESI+): Calculated for

. -

IR: Look for the characteristic amino acid zwitterionic bands or, if esterified, the carbonyl stretch.

- (acid): ~1720 cm⁻¹ (broad if H-bonded).

- : ~3300 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (The "Self-Validating" Protocol)

This is the core of the elucidation. The rigidity of the bicyclic system makes NMR the most powerful tool for relative stereochemistry.

A. 1H NMR: The Fusion Diagnostic (

-Coupling)

The most critical distinction is between cis-fused (Perindopril-like) and trans-fused (Trandolapril-like) rings.

-

Experiment: 1H NMR in

or -

Target Signal: The bridgehead proton H-7a .

-

Mechanism: In a trans-fused system, H-3a and H-7a are in an axial-axial relationship (anti-periplanar).

-

Diagnostic Criteria:

-

Trans-fusion ((3aS,7aR) or enantiomer):

. -

Cis-fusion ((3aS,7aS) or enantiomer):

.

-

-

Observation for (2R,3aS,7aR): You must observe a large vicinal coupling (>10 Hz) for the bridgehead protons to confirm the trans-fusion.

B. NOESY: Relative Stereochemistry at C2

Once trans-fusion is confirmed, the orientation of the carboxylic acid at C2 (R vs S) must be established relative to the bridgeheads.

-

Experiment: 2D NOESY (Mixing time: 500-800 ms).

-

Key Correlations for (2R,3aS,7aR):

-

H-3a vs H-7a: NO NOE (They are anti-periplanar).

-

H-2 vs H-7a: In the (2R,3aS,7aR) isomer, if the ring adopts a chair conformation, analyze the vector.

-

If C2-COOH is "down" (R-configuration in this specific frame), H-2 is "up".

-

If H-7a is "down" (R-configuration at bridge), H-2 and H-7a are trans.

-

Look for NOE between H-2 and H-3a if they are on the same face.

-

-

Table 1: Predicted NMR Profile for (2R,3aS,7aR) Isomer

| Position | Type | Multiplicity ( | Diagnostic Feature |

| H-2 | dd ( | Correlation to H-3 protons. | |

| H-3a | Bridgehead | ddd (Large | Anti to H-7a . |

| H-7a | Bridgehead | td or ddd ( | Large axial-axial coupling confirms trans-fusion. |

| C-2 | ~60-65 ppm | Shift depends on protonation state. |

Absolute Configuration Determination

NMR provides relative stereochemistry. To distinguish (2R,3aS,7aR) from its enantiomer (2S,3aR,7aS), you must use a chiral reference or X-ray crystallography.

X-Ray Crystallography (Gold Standard)

Due to the zwitterionic nature of the amino acid, it crystallizes well from aqueous alcohols.

-

Method: Single Crystal X-ray Diffraction (SC-XRD).

-

Protocol: Dissolve 20 mg in minimal hot Ethanol/Water (9:1). Allow slow evaporation at 4°C.

-

Validation: Flack parameter near 0.0 confirms the absolute configuration. A value near 1.0 indicates the inverted structure (the enantiomer).

Chiral Derivatization (Alternative)

If X-ray is not possible, derivatize with a chiral auxiliary (e.g., Mosher's acid chloride or Marfey's reagent).

-

Reagent: FDAA (Marfey's reagent).

-

Logic: React (2R,3aS,7aR)-Oic with L-FDAA. Compare LC-MS retention time with the derivative of the standard (2S,3aR,7aS)-Oic. They will form diastereomers with distinct retention times.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

-

Objective: Minimize signal broadening from exchangeable protons and viscosity.

-

Steps:

-

Weigh 15-20 mg of the dry amino acid.

-

Dissolve in 0.6 mL of

(for zwitterion) or -

Note: If using

, add a trace of TMSP (internal standard). If using DMSO, use TMS. -

pH Adjustment: For

samples, adjusting pH to ~1 (using DCl) or ~12 (using NaOD) can resolve overlapping multiplets by locking the nitrogen protonation state.

-

Protocol B: NOESY Acquisition Parameters

-

Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation if in water).

-

Mixing Time: 600 ms (Optimal for medium-sized molecules like Oic).

-

Relaxation Delay (D1): 2.0 s.

-

Scans: 16-32 scans per increment.

-

Increments: 256-512 (for high resolution in F1 dimension).

Visualization of Stereochemical Logic

The following diagram details the specific NOE correlations expected for the Trans-fused system versus the Cis-fused system.

References

-

Vali, S. J., et al. (2012).[3] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques, 3:5. Link

- Pascard, C., et al. (1991). "Structure of the ACE Inhibitor Trandolapril." Acta Crystallographica Section C, 47, 1011-1013. (Demonstrates the X-ray parameters for the trans-fused scaffold).

-

PubChem Compound Summary. "(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid."[4] (Note: This links to the enantiomer/diastereomer data for comparison). Link

-

Viveros-Ceballos, J. L., et al. (2017).[5] "Stereoselective synthesis of octahydroindole-2-phosphonic acid." ChemistryViews. (Discusses synthetic routes to specific Oic stereoisomers). Link

Sources

Technical Monograph: Physicochemical Profiling & Peptidomimetic Utility of (2R,3aS,7aR)-Oic

This technical guide provides an in-depth physicochemical and conformational analysis of (2R,3aS,7aR)-Octahydroindole-2-carboxylic acid , distinct from the common pharmaceutical intermediate (2S,3aS,7aS)-Oic.

Executive Summary & Structural Architecture

(2R,3aS,7aR)-Octahydroindole-2-carboxylic acid (often abbreviated as Trans-D-Oic ) is a bicyclic, non-proteinogenic amino acid. It represents a specific stereoisomer of the Oic scaffold characterized by a trans-fusion of the pyrrolidine and cyclohexane rings, coupled with (R)-stereochemistry at the

Unlike its commercially ubiquitous diastereomer—(2S,3aS,7aS)-Oic, the cis-fused "L-like" intermediate used in ACE inhibitors like Perindopril—the (2R,3aS,7aR) isomer offers a distinct topological profile. The trans-ring junction imparts exceptional rigidity and planarity to the scaffold, making it a high-value tool for locking peptide backbones into extended conformations or specific

Stereochemical Definition

The nomenclature relies on the bridgehead carbons (3a, 7a) and the

-

Bridgehead (3aS, 7aR): The protons at the ring junction are on opposite faces (anti), resulting in a trans-fused hydrindane system. This fusion is thermodynamically stable but kinetically difficult to access compared to the cis-fusion.

- -Carbon (2R): The carboxylic acid group is oriented in the (R)-configuration, mimicking D-amino acids in terms of backbone trajectory.

Table 1: Stereochemical Comparison of Oic Variants

| Isomer | Configuration | Ring Fusion | Common Utility |

| Target Molecule | (2R, 3aS, 7aR) | Trans | Rigid conformational probe, D-Pro mimic |

| Drug Standard | (2S, 3aS, 7aS) | Cis | Perindopril synthesis, L-Pro mimic |

| Enantiomer of Drug | (2R, 3aR, 7aR) | Cis | D-Pro mimic (bent scaffold) |

| C2-Epimer | (2R, 3aS, 7aS) | Cis | Mechanistic probe (mixed stereochem) |

Physicochemical Parameters

The trans-fusion of (2R,3aS,7aR)-Oic significantly alters its physical properties compared to the cis-isomers. The "flatness" of the trans-system allows for tighter crystal packing, generally resulting in lower aqueous solubility and higher melting points.

Core Data Table[1]

| Parameter | Value / Range | Contextual Note |

| Molecular Formula | Bicyclic Proline Analogue | |

| Molecular Weight | 169.22 g/mol | Monoisotopic Mass: 169.11 |

| pKa (COOH) | Slightly more acidic than Proline (1.99) due to lipophilic bulk. | |

| pKa ( | Comparable to secondary amines in cyclic systems. | |

| LogP (Octanol/Water) | Significantly more lipophilic than Proline (LogP -0.6). | |

| Topological Polar Surface Area | 37.3 | Critical for BBB permeability estimation. |

| Solubility | Methanol, DMSO | Reduced water solubility compared to Cis-Oic. |

| Crystal Density | ~1.25 g/cm³ | Estimated based on trans-hydrindane packing efficiency. |

Solubility & Lipophilicity

The lipophilicity of (2R,3aS,7aR)-Oic is a defining feature. The fused cyclohexane ring adds significant hydrophobic bulk.[1]

-

Protocol Implication: In Solid Phase Peptide Synthesis (SPPS), coupling efficiency can drop in aqueous or highly polar buffers. Use DMF or NMP as primary solvents.

-

Biological Implication: Incorporation of Trans-Oic into peptides increases membrane permeability and metabolic stability against proteases, as the rigid trans-scaffold does not fit into the active sites of common mammalian endopeptidases.

Conformational Dynamics & Peptidomimetic Utility

The primary value of (2R,3aS,7aR)-Oic lies in its ability to restrict the conformational space (

The Trans-Fusion Effect

In cis-Oic, the ring system can adopt a "folded" envelope conformation, allowing some flexibility. In (2R,3aS,7aR)-Oic , the trans-fusion locks the cyclohexane ring into a rigid chair conformation. This rigidity propagates to the pyrrolidine ring, severely restricting the nitrogen's pyramidality and the

-

Cis/Trans Amide Bond: Like Proline, Oic forms tertiary amides. However, the steric bulk of the trans-fused cyclohexane ring creates a strong preference for the Trans (

) amide rotamer ($ \omega \approx 180^\circ $) to minimize steric clash with the preceding residue's carbonyl oxygen. -

Ramachandran Space: (2R,3aS,7aR)-Oic constrains the backbone to a narrow region of the Ramachandran plot, typically stabilizing extended conformations or Polyproline II (PPII) helices , unlike the turn-inducing cis-Oic.

Figure 1: Conformational impact of Trans-Oic vs. Cis-Oic on peptide secondary structure.

Analytical Methodologies (QC & Identification)

Distinguishing (2R,3aS,7aR)-Oic from its diastereomers is critical, as minor contamination with the cis-isomer can ruin the conformational integrity of a peptidomimetic.

Chiral HPLC Protocol

Standard C18 columns cannot separate these diastereomers effectively. A derivatization approach or chiral stationary phase is required.

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).

-

Self-Validation:

-

Inject a racemic standard of cis-Oic first to establish retention windows.

-

The trans-isomer typically elutes later than the cis-isomer in normal-phase chiral modes due to its flatter shape interacting more strongly with the stationary phase grooves.

-

NMR Spectroscopy

The trans-fusion is diagnostic in

-

Diagnostic Signal: Look for the bridgehead carbons (C3a, C7a). In trans-fused systems, these carbons are typically shielded (upfield shift) relative to the cis-fused system due to the lack of

-gauche interactions present in the flexible cis-form. -

Coupling Constants (

): In

Synthetic Integration (SPPS)

Incorporating (2R,3aS,7aR)-Oic into peptides requires modified protocols due to its steric bulk.

Coupling Protocol (Fmoc-Strategy)

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than HBTU/HCTU. The 7-aza moiety improves reactivity for sterically hindered amines.

-

Base: DIEA (Diisopropylethylamine), 2.0 eq relative to amino acid.

-

Time: Double coupling (2 x 45 min) is mandatory.

-

Monitoring: The Chloranil test is preferred over the Kaiser test, as Oic is a secondary amine (proline-like) and will not react with ninhydrin to produce "Ruthermann’s Purple."

Figure 2: SPPS workflow for sterically hindered Oic residues.

Stability Note

(2R,3aS,7aR)-Oic is stable to standard TFA cleavage (95% TFA). However, avoid strong reducing conditions during side-chain deprotection of other residues (e.g., thiols) as the ring system is stable, but trace impurities might be reactive.

References

-

Stereoselective Synthesis of Oic Isomers: Viveros-Ceballos, J. L., et al. (2017).[2] "First and Highly Stereoselective Synthesis of Both Enantiomers of Octahydroindole-2-phosphonic Acid (OicP)." European Journal of Organic Chemistry. Link

-

Conformational Analysis of Proline Analogs: Han, S., et al. (1999). "Conformational Studies of Octahydroindole-2-carboxylic Acid (Oic) and Its Application in Design of Potent Bradykinin Antagonists." Journal of Medicinal Chemistry. Link

-

Perindopril/Oic Impurity Profiling: Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Journal of Chromatography & Separation Techniques. Link

-

Peptidomimetic Design: Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Structural Characterization of a 7-Azabicyclo[4.3.0]nonane-Based Scaffold." Journal of Combinatorial Chemistry. Link

-

PubChem Compound Summary: (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (Diastereomer Reference).[3] Link

Sources

Technical Monograph: (2R,3aS,7aR)-Octahydroindole-2-carboxylic Acid

[1][2][3][4][5]

Executive Summary

(2R,3aS,7aR)-octahydroindole-2-carboxylic acid (often abbreviated as (2R,3aS,7aR)-OIC ) is a bicyclic non-proteinogenic amino acid. Structurally, it is a proline analog featuring a fused cyclohexane ring. While its enantiomer and diastereomers (specifically the 2S,3aS,7aS isomer) are ubiquitous as the pharmacophore in Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril , the (2R,3aS,7aR) isomer serves a critical role as a chiral probe for Structure-Activity Relationship (SAR) studies and a specified impurity standard in pharmaceutical quality control.

This guide details the physicochemical properties, stereoselective synthesis, and analytical characterization of this specific isomer, distinguishing it from its commercially dominant counterparts.

Chemical Identity & Stereochemistry[2][6][7][8][9]

The stereochemistry of perhydroindoles is complex due to three chiral centers (C2, C3a, C7a). The (2R,3aS,7aR) designation implies a specific configuration of the carboxylic acid relative to the ring fusion.

| Property | Detail |

| Chemical Name | (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |

| Common Synonyms | (2R,3aS,7aR)-Perhydroindole-2-carboxylic acid; Perindopril Impurity/Intermediate |

| CAS Number | 145513-92-4 (Free Acid) |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Stereochemical Class | Bicyclic Proline Analog |

| Ring Fusion | Trans-fused (typically, 3aS/7aR implies trans-fusion in this system, distinct from the cis-fused 3aS/7aS drug intermediate) |

Stereochemical Context[2][5][6][7][9][10]

-

The Drug Intermediate (Standard): (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (CAS 80875-98-5).[1][2] This is the all-cis, all-S isomer used in Perindopril.

-

The Target (Topic): (2R,3aS,7aR)-octahydroindole-2-carboxylic acid (CAS 145513-92-4).[3][4] This isomer represents a distinct spatial arrangement, often used to map the steric tolerance of the ACE binding pocket (S1' subsite).

Synthetic Pathways[2][5]

Synthesizing the (2R,3aS,7aR) isomer requires overcoming the thermodynamic preference for cis-fused products during hydrogenation. Two primary routes are employed: Stereoselective Hydrogenation and Enzymatic Resolution .

Route A: Catalytic Hydrogenation of Indoline-2-Carboxylic Acid

This is the standard industrial approach. The key to obtaining the specific (2R,3aS,7aR) isomer lies in the catalyst choice and pH control to influence the facial selectivity of hydrogen addition.

Protocol:

-

Starting Material: (R)-Indoline-2-carboxylic acid (obtained via resolution of the racemate using (+)-α-methylbenzylamine).

-

Hydrogenation: The indoline is subjected to high-pressure hydrogenation.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum (Pt/C). Rhodium is preferred to prevent hydrogenolysis of the C-N bond.

-

Solvent: Aqueous Acetic Acid or Methanol.

-

Conditions: 50 bar H₂, 60°C.

-

-

Isomer Separation: The hydrogenation typically yields a mixture of cis and trans fused isomers. The (2R,3aS,7aR) isomer (often the minor product in standard conditions) must be isolated via fractional crystallization or preparative HPLC.

Route B: Enzymatic Kinetic Resolution

For high optical purity (>99% ee), biocatalytic routes are superior.

-

Esterification: Convert racemic octahydroindole-2-carboxylic acid to its ethyl ester.

-

Hydrolysis: Use Aspergillus oryzae protease or Candida antarctica lipase. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester (precursor to the target) intact or vice-versa depending on enzyme specificity.

Visualization of Synthesis Workflow

Figure 1: Synthetic workflow for isolating specific perhydroindole stereoisomers starting from indole-2-carboxylic acid.

Pharmaceutical Applications & Mechanism[2][6][10]

ACE Inhibitor Impurity Profiling

In the manufacturing of Perindopril, the (2S,3aS,7aS) isomer is the active intermediate.[5] However, the (2R,3aS,7aR) isomer (CAS 145513-92-4) is a critical process-related impurity .

-

Regulatory Requirement: ICH Q3A/Q3B guidelines require the identification and qualification of impurities >0.1%.

-

Usage: This compound is used as a reference standard to validate HPLC methods, ensuring the enantiomeric purity of the final drug substance.

Structure-Activity Relationship (SAR)

The "trans" or "inverted" stereochemistry of (2R,3aS,7aR)-OIC provides valuable data on the conformational flexibility of the ACE active site.

-

Binding Affinity: Generally, the (2R) configuration at the carboxylic acid reduces binding affinity compared to the (2S) "L-proline-like" configuration.

-

Protease Selectivity: This isomer is investigated in the design of inhibitors for other serine proteases (e.g., Thrombin, HCV NS3), where the S1 pocket may accommodate different stereochemical constraints.

Analytical Characterization

To validate the identity of CAS 145513-92-4, the following analytical parameters must be met.

Key Characterization Data[3][5][13]

| Technique | Expected Result / Parameter |

| Appearance | White to off-white crystalline powder |

| Melting Point | 265–270°C (Decomposition) |

| Specific Rotation | |

| 1H-NMR (400 MHz, D₂O) | Distinct chemical shifts for H-2 and bridgehead H-3a/H-7a due to anisotropic effects of the ring fusion. |

| Mass Spectrometry | HRMS (ESI+): m/z calculated for [M+H]+ 170.1181. |

HPLC Method for Isomer Separation

To distinguish (2R,3aS,7aR) from the (2S,3aS,7aS) standard:

-

Column: Chiralpak AGP or Chiralpak ZWIX(+) (Zwitterionic stationary phases are ideal for amino acids).

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

Handling and Stability

-

Hygroscopicity: Like proline, perhydroindole-2-carboxylic acids are hygroscopic. Store in a desiccator.

-

Storage: -20°C for long-term storage to prevent slow decarboxylation or oxidation.

-

Solubility: Highly soluble in water and lower alcohols (Methanol, Ethanol); insoluble in non-polar solvents (Hexane, Toluene).

References

-

Benchchem. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Product Entry. Retrieved from

-

Chemical Abstracts Service (CAS). CAS Registry Number 145513-92-4. American Chemical Society.[2]

-

European Pharmacopoeia (Ph.[1] Eur.). Perindopril tert-butylamine Monograph: Impurity Identification. (Defines the requirement for isomer standards).

- Pascard, C., et al.Stereoselective hydrogenation of indole-2-carboxylic acid: Access to specific perhydroindole isomers. Journal of Medicinal Chemistry.

-

Pharmaffiliates. Perindopril Impurity Standards. Retrieved from

Sources

- 1. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145513-92-4 | Benchchem [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. EP0308339A1 - Process for the industrial preparation of perhydroindole -2(2S,3aS,7aS)-carboxylic acid, use in the preparation of carboxyalkyl dipeptides - Google Patents [patents.google.com]

Technical Guide: Solubility & Resolution of Octahydroindole-2-Carboxylic Acid Stereoisomers

This guide details the solubility characteristics, stereochemical resolution, and purification protocols for octahydroindole-2-carboxylic acid (OIC), with a specific focus on the industrially relevant (2S, 3aS, 7aS) isomer used in ACE inhibitor synthesis (e.g., Perindopril).[1][2][3]

Executive Summary

Octahydroindole-2-carboxylic acid (OIC) is a bicyclic non-proteinogenic amino acid.[2][3][4] It serves as a critical chiral intermediate in the synthesis of lipophilic Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril .[1][2][3]

The molecule possesses three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[1][2][3] However, the (2S, 3aS, 7aS) isomer (often designated as L-Oic or all-cis-endo) is the primary pharmacophore required for drug efficacy.[1][2][3] The separation of this specific isomer from its diastereomers relies heavily on differential solubility profiles in alcoholic solvents and chemoselective derivatization .[1][2][3]

This guide provides a validated technical framework for exploiting these solubility differences to achieve high optical purity.

Stereochemical Framework

Understanding the solubility requires defining the 3D structure.[1][2][3] The fusion of the pyrrolidine and cyclohexane rings creates a rigid bicyclic system.[1][2][3]

-

Key Isomer: (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid .[2][3][5][6][7]

-

Configuration: Cis-fused ring system. The carboxylic acid at C2 is cis to the bridgehead hydrogens (endo-like conformation).[2][3]

-

Impurity Profile: The most common impurities are the C2-epimers (2R, 3aS, 7aS) and the trans-fused diastereomers.[1][2][3]

Diagram 1: Stereochemical Relationships & Resolution Logic

Caption: Workflow showing the origin of stereoisomers and the primary solubility-based purification step.

Solubility Profile

OIC is an amphoteric zwitterion.[1][2][3] Its solubility is dictated by pH, solvent polarity, and crystal lattice energy.[1][2][3] The (2S, 3aS, 7aS) isomer exhibits a distinct solubility "window" in ethanol that allows for its separation.[1][2]

Quantitative & Qualitative Solubility Data

| Solvent System | Solubility Behavior of (2S, 3aS, 7aS)-OIC | Mechanistic Insight |

| Water (Neutral pH) | Slightly Soluble | The zwitterionic lattice is stable; hydrophobic bicyclic core limits solubility compared to Proline.[2][3] |

| Water (Acidic/Basic) | Soluble | Forms cationic (HCl salt) or anionic (Na+ salt) species, breaking the crystal lattice.[1][2][3] |

| Methanol | Soluble | High dielectric constant supports the polar zwitterion while solvating the lipophilic rings.[1][3] |

| Ethanol (Cold) | Sparingly Soluble | CRITICAL: Low solubility at room temperature enables crystallization.[1][2][3] |

| Ethanol (Hot) | Soluble | High temperature overcomes lattice energy, allowing recrystallization.[1][2][3] |

| Acetonitrile | Insoluble | Used as an anti-solvent or reaction medium for derivatization.[1][2][3] |

| Acetic Acid | Soluble | Often used as the solvent for hydrogenation; OIC dissolves readily.[1][2][3] |

The "Ethanol Switch"

The purification of (2S, 3aS, 7aS)-OIC relies on its steep solubility curve in ethanol.[1][2][3]

-

At Ambient (25°C): The isomer crystallizes out efficiently (85% recovery), while impurities (like the C2-epimer) remain largely in solution or crystallize much slower.[1][2][3]

Experimental Protocols for Resolution

Two primary methods are employed depending on the purity requirements and the starting material composition.[1][2][3]

Protocol A: Direct Fractional Crystallization (Standard)

Objective: Purification of (2S, 3aS, 7aS)-OIC from a crude hydrogenation mixture.[1][2][3] Purity Target: >98% stereochemical purity.

-

Preparation: Dissolve the crude residue (obtained from the hydrogenation of (S)-indoline-2-carboxylic acid) in absolute ethanol .

-

Dissolution: Heat the mixture to reflux (approx. 78-80°C) with stirring until a clear solution is obtained.

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature (20-25°C) over 2-4 hours.

-

Isolation: Filter the resulting white precipitate under vacuum.

-

Washing: Wash the filter cake with a small volume of cold ethanol (0°C).

-

Drying: Dry the solid at 40-50°C under reduced pressure.

Protocol B: Chemoselective Resolution (Advanced)

Objective: Separation of the (2S, 3aS, 7aS) isomer from its C2-epimer, (2R, 3aS, 7aS), when crystallization fails or when the epimer is the desired target.[1][2][3] Mechanism: This method exploits steric hindrance .[1][2][3] The (2R) epimer reacts with trichloroacetaldehyde (chloral) to form an insoluble oxazolidinone, while the (2S) isomer does not react due to steric clash between the aldehyde and the C6-hydrogens.[1][2][3]

Diagram 2: Chemoselective Solubility Logic

Caption: The (2S) isomer is sterically prevented from reacting, allowing separation based on chemical reactivity and solubility changes.

Step-by-Step:

-

Suspension: Suspend the mixture of epimers in dry Acetonitrile (ACN).

-

Reagent Addition: Add anhydrous trichloroacetaldehyde (Chloral).

-

Reaction: Stir at room temperature for 12-24 hours.

-

Separation:

-

Purification: Filter the mixture or perform a short silica plug filtration. The oxazolidinone elutes with CH2Cl2; the free amino acid (zwitterion) is retained or requires polar solvents to elute.[1][2]

Critical Quality Attributes (CQA)

For drug development, the isolated OIC must meet these specifications:

| Parameter | Specification | Validation Method |

| Appearance | White crystalline powder | Visual Inspection |

| Specific Rotation | -45° to -50° (c=1, MeOH) | Polarimetry |

| Melting Point | 267°C - 277°C (Dec) | DSC / Capillary |

| Purity (HPLC) | > 98.0% | Refractive Index (RID) or derivatization |

| Water Content | < 0.5% | Karl Fischer |

References

-

Viveros-Ceballos, J. L., et al. (2017).[1][2][3][8] First and Highly Stereoselective Synthesis of Both Enantiomers of Octahydroindole-2-phosphonic Acid (OicP). European Journal of Organic Chemistry. Link[1][2][3]

-

Gil, M. V., et al. (2007).[1][2][3] Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron. Link(Note: Referenced via PMC context in search)

-

ChemicalBook. (2024).[1][2][3] L-Octahydroindole-2-carboxylic acid Properties and Solubility Data. Link

-

Pasupulati, S., et al. (2012).[1][2][3] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. Link

-

PubChem. (2024).[1][2][3] Compound Summary: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[1][2][3][5][6][8] National Library of Medicine.[1][2][3] Link[1][2][3]

Sources

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Octahydroindole-2-carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. lifetein.com [lifetein.com]

- 5. echemi.com [echemi.com]

- 6. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemistryviews.org [chemistryviews.org]

spectroscopic data for (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

The following technical guide details the spectroscopic and physicochemical characterization of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid .

Executive Summary & Compound Identity

Target Molecule: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS Registry Number: 108507-42-2 (Generic for trans-isomer series often used; specific enantiomer CAS may vary by vendor catalog, e.g., 145513-91-3). Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol Stereochemical Designation: Trans-fused bicyclic amino acid.

Critical Stereochemical Distinction

This compound is the enantiomer of the key intermediate used in the synthesis of Trandolapril . It is distinct from the "all-cis" isomer used for Perindopril .

| Common Name | Configuration | Ring Fusion | Role in Drug Dev |

| Target Molecule | (2R, 3aS, 7aR) | Trans | Enantiomer of Trandolapril Int. |

| Trandolapril Int. | (2S, 3aR, 7aS) | Trans | Trandolapril Precursor |

| Perindopril Int. | (2S, 3aS, 7aS) | Cis | Perindopril Precursor |

Stereochemical Identification Workflow

The following diagram illustrates the logic for distinguishing the target (2R,3aS,7aR) isomer from its structural congeners using physical data.

Caption: Workflow for the definitive identification of (2R,3aS,7aR)-octahydroindole-2-carboxylic acid based on thermal and chiroptical properties.

Physicochemical & Spectroscopic Data

Physical Constants

The most reliable method to distinguish the (2R,3aS,7aR) isomer from the Perindopril intermediate ((2S,3aS,7aS)) is the Melting Point , as the trans-fused system has a significantly lower lattice energy than the cis-fused system.[1]

| Property | Target: (2R,3aS,7aR) | Enantiomer: (2S,3aR,7aS) | Diastereomer: (2S,3aS,7aS) |

| Melting Point | 54 – 64 °C | 54 – 64 °C | 267 – 270 °C (Dec) |

| Specific Rotation | -75° to -79° (c=1, MeOH) | +75.5° to +78.7° (c=1, MeOH) | -48° (c=1, MeOH) |

| Solubility | Soluble in MeOH, EtOH | Soluble in MeOH, EtOH | Soluble in MeOH, Water |

Technical Note: The specific rotation values are vector properties. The scalar magnitude (~78°) confirms the trans-geometry, while the negative sign confirms the (2R,3aS,7aR) absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The scalar NMR data (chemical shifts, coupling patterns) below applies to the trans-fused diastereomer pair. It is identical for both (2R,3aS,7aR) and (2S,3aR,7aS).

¹H NMR (400 MHz, D₂O/CDCl₃): The trans-fused ring system exhibits distinct shielding patterns compared to the cis-fused system due to the chair-chair conformation of the bicyclic framework.

-

δ 4.0 – 4.2 ppm (1H, dd, α-proton): The proton at the C2 position. In trans-isomers, the coupling constant (

) typically reflects the rigid trans-diaxial or axial-equatorial relationship with the C3 protons. -

δ 3.4 – 3.8 ppm (1H, m, C7a-H): Bridgehead proton.

-

δ 2.8 – 3.2 ppm (1H, m, C3a-H): Bridgehead proton.

-

δ 1.2 – 2.4 ppm (Multiplet, 10H): Overlapping signals for the cyclohexane ring (C4, C5, C6, C7) and the pyrrolidine ring methylene (C3).

Differentiation from Cis-Isomer:

-

The cis-isomer ((2S,3aS,7aS)) typically shows the bridgehead protons and α-proton in slightly more deshielded environments due to the flexible ring inversion and anisotropic effects of the cis-fusion.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Ion: [M+H]⁺ = 170.12 m/z

-

Key Fragments:

-

m/z 124 (Loss of -COOH)

-

m/z 80-96 (Pyrrolidine ring fragmentation)

-

Infrared Spectroscopy (IR)

-

C=O Stretch (Carboxylic Acid): ~1720–1740 cm⁻¹ (Strong).

-

N-H Stretch: ~3300–3400 cm⁻¹ (Broad).

-

C-H Stretch (Aliphatic): 2850–2950 cm⁻¹.

-

Fingerprint Region: The trans-isomer exhibits specific skeletal vibration bands distinct from the cis-isomer in the 1000–1200 cm⁻¹ region due to the rigid ring fusion.

Experimental Protocols

HPLC Separation of Isomers

To verify the enantiomeric purity and ensure the absence of the (2S,3aR,7aS) enantiomer or cis-diastereomers, the following HPLC method is recommended.

-

Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm) or Chiralpak equivalent for direct enantiomer resolution.

-

Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).

-

Flow Rate: 1.5 mL/min.[2]

-

Detection: Refractive Index (RI) Detector (Compound is non-chromophoric; UV detection is weak/non-specific at 210 nm).

-

Temperature: 35°C.[2]

-

Sample Prep: Dissolve 50 mg in 10 mL mobile phase.

Determination of Specific Rotation

-

Preparation: Weigh exactly 100 mg of the dried (2R,3aS,7aR) sample.

-

Dissolution: Dissolve in 10.0 mL of analytical grade Methanol.

-

Measurement: Equilibrate polarimeter cell (1 dm path length) at 20°C.

-

Calculation:

-

Target Acceptance Criteria: -75° to -79° .

-

References

-

Synthesis and Characterization of Trandolapril Intermediates. Google Patents. US6559318B1. (Describes the trans-series properties including MP and Rotation). Link

-

Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers. Journal of Chromatography & Separation Techniques. (Detailed HPLC protocols for separating all 4 isomer pairs). Link

-

Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid Derivatives. Tetrahedron: Asymmetry. (Discusses the crystallographic and spectral differences between cis and trans fusions). Link

-

PubChem Compound Summary: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. (Provides comparative data for the cis-isomer to establish exclusion criteria). Link

-

Synthetic method of Trandolapril key intermediate. Google Patents. CN101423490A. (Cites specific rotation of +78.7° for the (2S,3aR,7aS) enantiomer). Link

Sources

Technical Analysis: 1H NMR Spectrum of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid

[1][2]

Executive Summary & Structural Context

Molecule Identity: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid.[1][2] Common Designation: trans-Octahydroindole-2-carboxylic acid (trans-Oic).[1][2] Pharmaceutical Relevance: This specific stereoisomer is the enantiomer of the key intermediate used in the synthesis of the ACE inhibitor Trandolapril [(2S,3aR,7aS)].[1] Stereochemical Criticality: The (3aS, 7aR) configuration at the bridgehead carbons dictates a trans-fusion of the pyrrolidine and cyclohexane rings.[1][2] This results in a rigid, flatter conformational landscape compared to the mobile cis-fused system [(2S,3aS,7aS)] found in Perindopril.[1][2]

Structural Dynamics[1][2]

-

Rigidity: The trans-fusion locks the cyclohexane ring into a specific chair conformation to accommodate the pyrrolidine ring.[1][2]

-

Nitrogen Inversion: The bridgehead nitrogen is chiral.[1][2] In the trans-fused system, the lone pair orientation is sterically constrained, affecting the chemical shift of the adjacent H-7a proton.[1][2]

Critical Acquisition Parameters

To ensure spectral reproducibility and accurate stereochemical assignment, the following protocol is recommended.

| Parameter | Recommendation | Technical Rationale |

| Solvent | D₂O (Deuterium Oxide) | The zwitterionic nature of the amino acid requires a polar protic solvent.[1][2] CDCl₃ often leads to broad, unresolved peaks due to aggregation.[1][2] |

| pH Adjustment | pD ~ 10-11 (NaOD) | Acquiring the spectrum in basic conditions (anionic form) eliminates exchange broadening of the ammonium proton and stabilizes the N-inversion, sharpening the H-2 and H-7a signals.[1][2] |

| Reference | TSP (0.00 ppm) | TSP (Trimethylsilylpropanoic acid) is water-soluble and pH stable, unlike TMS.[1][2] |

| Temperature | 298 K (25°C) | Standard ambient temperature minimizes conformational exchange broadening common in fused bicyclic systems.[1][2] |

Spectral Assignment & Fingerprinting

The trans-fused geometry creates a distinct "fingerprint" compared to the cis-fused isomers.[1][2] The values below are characteristic for the trans-fused system in D₂O.

1H NMR Data Table (400 MHz, D₂O)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 | 3.65 – 3.75 | dd (Doublet of Doublets) | ||

| H-7a | 2.60 – 2.80 | td (Triplet of Doublets) | Bridgehead proton | |

| H-3a | 1.90 – 2.05 | m (Multiplet) | -- | Bridgehead proton.[1][2] Signals often overlap with ring methylenes.[1][2] |

| H-3 | 1.80 – 2.10 | m | -- | Diastereotopic methylene protons adjacent to C-2.[1][2] |

| Ring CH₂ | 1.20 – 1.70 | Complex m | -- | Protons on C-4, C-5, C-6, C-7 (cyclohexane ring envelope).[1][2] |

Note on Shifts: Chemical shifts in amino acids are highly pH-dependent.[1][2] At acidic pH (cationic form), H-2 and H-7a will shift downfield (higher ppm) due to the inductive effect of the protonated nitrogen (

).[1][2]

Stereochemical Validation: The "Trans" Diagnostic

The most critical task is proving the (3aS, 7aR) trans-fusion versus the (3aS, 7aS) cis-fusion.[1][2]

-

Coupling Constant (

):-

Trans-fused: The dihedral angle between H-3a and H-7a is

.[1][2] According to the Karplus equation, this yields a large coupling constant ( -

Cis-fused: The dihedral angle is

, yielding a significantly smaller coupling ( -

Observation: Look for the wide splitting pattern on the H-7a signal.[1][2]

-

-

NOESY (Nuclear Overhauser Effect):

Experimental Workflow & Logic

The following diagram outlines the decision tree for validating the (2R, 3aS, 7aR) stereochemistry during synthesis or quality control.

Caption: Logic flow for distinguishing trans-fused octahydroindole isomers using J-coupling analysis.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, common impurities from the synthesis (often catalytic hydrogenation of indoline-2-carboxylic acid) may appear.[1][2]

-

Rotamers: In CDCl₃ or DMSO, you may see "doubled" peaks due to slow exchange of the N-H proton or zwitterionic aggregates.[1][2] Solution: Switch to D₂O/NaOD to collapse these into single, sharp sets of peaks.

-

Diastereomers: Small peaks at the base of the major H-2 doublet often indicate the presence of the cis-fused isomer (Perindopril intermediate).[1][2] Integration of these minor peaks gives the diastereomeric excess (de).[1][2]

-

Residual Solvent: Ethanol or Acetic Acid are common recrystallization solvents.[1][2] Check for triplets at 1.17 ppm (EtOH) or singlets at 1.90 ppm (AcOH/Acetate).[1][2]

References

-

Vali, S. J., et al. (2012).[1][2][3] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. (Discusses the separation of the Perindopril and Trandolapril intermediates).

-

National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid."

-

ChemicalBook. (2025).[1][2] "L-Octahydroindole-2-carboxylic acid Properties and Spectra."

Crystal Structure & Conformational Analysis: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid

The following technical guide details the structural and crystallographic characterization of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid .

This specific stereoisomer represents the trans-fused bicyclic system and is the direct enantiomer of the pharmacophore found in the ACE inhibitor Trandolapril. This distinction from the cis-fused system (found in Perindopril) is critical for researchers in structure-activity relationship (SAR) studies.

Executive Summary

Compound: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Class: Bicyclic non-proteinogenic amino acid (Proline surrogate) Stereochemical Designation: Trans-fused octahydroindole Significance: This molecule serves as a rigidified, lipophilic analogue of proline.[1] While the (2S,3aS,7aS) cis-isomer is ubiquitous in drug design (e.g., Perindopril), the (2R,3aS,7aR) trans-isomer offers a distinct vector orientation for the carboxylic acid and amine pharmacophores, essential for probing the stereoselectivity of ACE and unidentified protease binding pockets.

Structural Significance & Stereochemistry[1][2]

The octahydroindole-2-carboxylic acid (Oic) scaffold contains three chiral centers (C2, C3a, C7a), theoretically allowing for eight stereoisomers (4 enantiomeric pairs). The target molecule, (2R,3aS,7aR) , is defined by a trans-fusion of the pyrrolidine and cyclohexane rings.

The Trans-Fusion Constraint

Unlike the cis-fused system, which can undergo ring inversion (flipping), the trans-fused system is conformationally locked .

-

Bridgehead Hydrogens: The proton at C3a (S-configuration) and C7a (R-configuration) are anti-periplanar.

-

Ring Conformation: The cyclohexane ring is forced into a rigid chair conformation. The pyrrolidine ring adopts a specific envelope puckering to accommodate the trans-junction.

-

Enantiomeric Relationship: This molecule is the mirror image (enantiomer) of (2S,3aR,7aS)-Oic, the key intermediate for Trandolapril. Consequently, its scalar physical properties (melting point, solubility, unit cell dimensions) are identical to the Trandolapril intermediate, but it rotates plane-polarized light in the opposite direction and exhibits inverse chiral recognition.

Stereochemical Map

The following diagram illustrates the relationship between the target molecule and the common drug intermediates.

Figure 1: Stereochemical relationship map. The target (2R,3aS,7aR) is the specific enantiomer of the trans-fused Trandolapril intermediate.

Crystallographic Characterization

As the enantiomer of a well-characterized pharmaceutical intermediate, the crystal structure of (2R,3aS,7aR)-Oic is defined by the parameters of the trans-Oic class. The compound typically crystallizes as a zwitterion from aqueous alcohols.

Crystal Habit and Unit Cell

-

Space Group: Orthorhombic

-

This is the standard space group for enantiopure chiral organic molecules, lacking planes of symmetry.

-

-

Lattice Parameters (Representative for Trans-Oic):

-

The unit cell dimensions are identical to its enantiomer (2S,3aR,7aS).

-

-

Z Value: 4 (Four molecules per unit cell).

Molecular Conformation in the Solid State

X-ray diffraction (XRD) analysis reveals the "locked" nature of the trans-fusion:

-

Zwitterionic State: The C2 carboxyl group is deprotonated (

), and the secondary amine is protonated ( -

Hydrogen Bonding: A 3D network is formed via

hydrogen bonds. The ammonium protons act as donors to the carboxylate oxygens of adjacent molecules, creating a high-melting crystal lattice ( -

Ring Puckering:

-

Cyclohexane Ring: Ideal Chair conformation (

). -

Pyrrolidine Ring: Twisted envelope conformation, necessitated to bridge the trans-diaxial-like positions of the cyclohexane fusion.

-

Distinguishing Isomers via XRD

To validate the (2R,3aS,7aR) structure against the common (2S,3aS,7aS) isomer, researchers must examine the torsion angles at the bridgehead:

| Parameter | Trans-Fused (Target) | Cis-Fused (Perindopril Int.) |

| Bridgehead Torsion (H-C3a-C7a-H) | ||

| Space Group | ||

| Density | Higher (More compact packing) | Lower (Due to ring flexibility) |

| Absolute Configuration | Flack Parameter | Flack Parameter |

Experimental Protocol: Crystallization & Resolution

Obtaining X-ray quality crystals of the (2R,3aS,7aR) isomer requires specific isolation from the diastereomeric mixture, as hydrogenation of indole-2-carboxylic acid predominantly yields the cis isomer.

Synthesis & Isolation Workflow

The synthesis typically involves the hydrogenation of (S)-indoline-2-carboxylic acid followed by epimerization or resolution.

Step-by-Step Protocol:

-

Hydrogenation: Catalytic hydrogenation of Indole-2-carboxylic acid (Pt/C, Acetic Acid) yields a mixture of cis and trans isomers.

-

Enrichment: The trans isomer is thermodynamically less favored but can be enriched using specific solvent systems (e.g., ethanol/HCl) where the trans-hydrochloride salt has lower solubility.

-

Chiral Resolution: To isolate the specific (2R,3aS,7aR) enantiomer (if starting from racemate) or to purify it from the (2S) epimer:

-

Agent: Use (R)-

-methylbenzylamine or (S)-1-phenylethylamine as a resolving agent. -

Solvent: Recrystallize the diastereomeric salt from Isopropanol/Water (9:1) .

-

-

Free Acid Liberation: Treat the purified salt with Amberlite IR-120 (H+ form) or equivalent ion-exchange resin to release the zwitterionic amino acid.

-

Crystal Growth:

-

Dissolve the pure (2R,3aS,7aR)-Oic in minimum hot water (

C). -

Add hot Ethanol (antisolvent) until turbidity is just observed.

-

Allow to cool slowly to

C over 48 hours. -

Result: Colorless prisms suitable for Single Crystal XRD.

-

Workflow Diagram

Figure 2: Purification and crystallization workflow for isolating the trans-isomer.

Application in Drug Design[2]

The crystal structure of (2R,3aS,7aR)-Oic provides a unique template for drug discovery, distinct from the standard "L-Proline" mimics.

QSAR Implications

-

Vector Analysis: In the trans-fused crystal structure, the angle between the N-H vector and the C=O vector is fixed. This rigidity reduces the entropic penalty upon binding to a receptor, provided the receptor pocket matches this specific geometry.

-

Hydrophobic Bulk: The cyclohexane ring in the trans configuration projects into a specific spatial octant (Sector P), which is often unexploited by natural amino acids.

Comparative Data Table

| Feature | (2R,3aS,7aR)-Oic (Target) | (2S,3aS,7aS)-Oic (Perindopril) | Proline |

| Ring Fusion | Trans (Rigid) | Cis (Flexible) | Monocyclic |

| C2 Configuration | R | S | S (Natural) |

| Lipophilicity (LogP) | High | High | Low |

| Receptor Fit | Specific for pockets requiring "anti" geometry | Mimics standard turn structures | Universal turn inducer |

References

- Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid Isomers.

-

Conformational Analysis of Bicyclic Proline Analogues. Source:Journal of Organic Chemistry. Context: Discusses the ring puckering and "locked" conformation of trans-fused octahydroindoles compared to cis-fused variants. URL:[Link] (General Journal Link for verification of class properties)

-

Crystal Structure of Perindopril (Tert-butylamine salt). Source:Crystallographic Data. Context: Provides the baseline lattice parameters for the cis-fused system, serving as the comparative standard for the trans-fused target. URL:[Link]

-

Separation and Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers. Source:Journal of Chromatography & Separation Techniques. Context: Details the HPLC methods and physical property differences between the four diastereomeric pairs. URL:[Link]

Sources

Biological Activity & Therapeutic Potential of Bicyclic Proline Analogues: A Technical Guide

Executive Summary

This guide analyzes the structural and biological utility of bicyclic proline analogues (BPAs) in drug discovery. Unlike canonical proline, which restricts peptide backbone conformation to a limited range of

Structural Mechanistics: The "Entropy Trap"

The biological potency of BPAs stems from their ability to pre-organize a pharmacophore. In linear peptides, binding to a target requires the loss of conformational entropy (

Control of Ring Pucker and Amide Geometry

Proline exists in equilibrium between

-

-endo lock: Favors the cis-amide bond conformation (often required for

- -exo lock: Favors the trans-amide bond conformation (common in extended secondary structures like PPII helices).

Graphviz Visualization: The Entropic Advantage

The following diagram illustrates the thermodynamic rationale behind BPA incorporation.

Caption: Thermodynamic trajectory showing how bicyclic constraints reduce the entropic penalty of binding, leading to higher affinity complexes compared to linear precursors.

Therapeutic Classes & Case Studies

ACE Inhibitors: The Foundation (Perindopril)

The octahydroindole-2-carboxylic acid core of Perindopril represents a classic 5,6-fused bicyclic proline.

-

Mechanism: The hydrophobic bicyclic ring fits into the S1/S2 subsite of the Angiotensin-Converting Enzyme (ACE).

-

Advantage: The fused cyclohexane ring increases lipophilicity and metabolic stability compared to the monocyclic proline in Captopril.

HCV NS3/4A Protease Inhibitors (Boceprevir)

Boceprevir utilizes a dimethylcyclopropyl-fused proline (a 3,5-fused system).

-

Structural Role: This moiety acts as a P2 ligand. The gem-dimethyl cyclopropane ring rigidly fills the S2 hydrophobic pocket of the viral protease.

-

Biological Outcome: The constraint prevents the "collapse" of the binding pocket and blocks the catalytic triad (His57, Asp81, Ser139).

SMAC Mimetics (IAP Antagonists)

Second Mitochondria-derived Activator of Caspases (SMAC) binds to XIAP via an N-terminal AVPI tetrapeptide.

-

The Challenge: Linear AVPI peptides are rapidly degraded by proteases and have poor cell permeability.

-

The Solution: Bicyclic proline analogues (e.g., SM-130) mimic the turn conformation of the Proline-Isoleucine segment.

-

Data Comparison:

| Compound Class | Structure | XIAP BIR3 Affinity ( | Cell Permeability | Proteolytic Stability |

| Native Peptide | AVPI (Linear) | 0.58 | Very Low | < 30 min ( |

| Monocyclic Mimic | Substituted Proline | 0.15 | Moderate | ~2 hours |

| Bicyclic Mimic | Azabicyclo[x.y.0] | < 0.01 | High | > 24 hours |

Experimental Validation Protocols

To validate the biological activity of a new bicyclic proline analogue, two critical parameters must be assessed: conformational rigidity (NMR) and target engagement (FRET/FP).

Protocol A: NMR Determination of cis/trans Amide Ratios

Objective: Quantify the population of cis and trans rotamers to verify the "locking" effect of the bicyclic system.

-

Sample Preparation: Dissolve 5 mg of the Fmoc-protected bicyclic amino acid in 600

L of DMSO- -

Acquisition:

-

Acquire a 1D

H NMR spectrum (minimum 400 MHz, ideally 600 MHz). -

Focus on the

-proton (

-

-

Analysis:

-

Due to the slow exchange of the amide bond on the NMR timescale, distinct peaks appear for cis and trans conformers.

-

Integrate the

peaks. -

Calculation:

.

-

-

NOESY Validation: Perform a 2D NOESY experiment. A cross-peak between the

of the residue

Protocol B: Fluorescence Polarization (FP) Assay for XIAP Binding

Objective: Determine the

-

Reagents:

-

Recombinant XIAP BIR3 domain (GST-tagged).

-

Fluorescent Probe: 5-FAM-AVPI (tracer).

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

-

Workflow:

-

Step 1: Dilute XIAP protein to a fixed concentration (e.g., 20 nM) in Assay Buffer.

-

Step 2: Add 5-FAM-AVPI tracer (final conc. 2 nM).

-

Step 3: Add serial dilutions of the Bicyclic Proline Analogue (competitor) ranging from 1 pM to 100

M. -

Step 4: Incubate for 30 minutes at room temperature in a black 384-well plate.

-

-

Measurement:

-

Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

-

Data Analysis:

-

Plot mP (millipolarization) vs. log[Concentration].

-

Fit data to a competitive binding equation (e.g., Cheng-Prusoff) to derive the

.

-

Workflow Visualization

Caption: Integrated workflow for validating bicyclic proline analogues, moving from structural confirmation (NMR) to functional affinity (FP) and stability.

References

-

Bicyclic Proline Analogues in Organocatalysis and Drug Design. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

-

Structure-Based Design of Smac Mimetics (SM-130/Compound 21). Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Discovery of Boceprevir (SCH 503034) with Bicyclic Proline P2. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and Application of Azabicyclo[X.Y.0]alkanone Amino Acids. Source: PubMed (Biopolymers) URL:[Link]

-

NMR Conformational Analysis of Proline Isomers. Source: PubMed URL:[2][Link]

Sources

Technical Guide: Lipophilicity Modulation in Octahydroindole-2-Carboxylic Acid (OIC) Derivatives

Executive Summary

This technical guide analyzes the physicochemical properties of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (OIC) , a bicyclic proline surrogate critical to the pharmacokinetics of third-generation ACE inhibitors (e.g., Perindopril, Trandolapril). Unlike simple proline derivatives, the fused cyclohexane ring in OIC introduces a specific lipophilic bulk that enhances tissue penetration—particularly into the vascular endothelium and cardiac tissue—while imposing conformational constraints that optimize binding to the Zinc-metallopeptidase active site. This guide details the structural basis of this lipophilicity, the "prodrug-to-active" lipophilic switch, and provides a validated RP-HPLC protocol for assessing hydrophobicity in drug development.

Structural Basis of Lipophilicity: The "Super-Proline" Effect

The core value of OIC lies in its ability to mimic the turn-inducing properties of proline while significantly increasing the partition coefficient (logP).

The Bicyclic Scaffold

Proline is a 5-membered pyrrolidine ring. OIC fuses a 6-membered cyclohexane ring to this system. This modification serves two distinct physicochemical functions:

-

Hydrophobic Bulk: The addition of four methylene groups (–CH₂–) in the fused ring increases the calculated logP (cLogP) by approximately 1.2–1.5 log units compared to proline. This shift is critical for passive diffusion across the gastrointestinal epithelium.

-

Conformational Lock: The fusion creates a rigid bicyclic system. While proline can undergo endo/exo puckering, OIC is conformationally restricted.

Stereochemical Impact on Hydrophobicity

OIC possesses three chiral centers (C2, C3a, C7a), theoretically allowing eight stereoisomers.[1] However, drug development focuses almost exclusively on the all-cis configuration (2S,3aS,7aS).

-

Cis-fusion (3aS, 7aS): Creates a "cup-like" shape that fits the hydrophobic S2' subsite of the ACE enzyme.

-

Trans-fusion: While thermodynamically stable, the trans-fused isomers often display lower aqueous solubility and different lipophilic profiles that can hinder formulation without significantly improving receptor binding.

The Lipophilicity Paradox & Prodrug Strategy

A central challenge in OIC derivative development is the Zwitterionic Trap . The active species required for ACE inhibition is the dicarboxylic acid (e.g., Perindoprilat). However, this species is highly polar and hydrophilic, resulting in poor oral bioavailability.

The Esterification Switch

To overcome this, a "Lipophilic Switch" strategy is employed. The carboxylic acid on the side chain is masked as an ethyl ester.

-

Prodrug (Ester): High logP (> 2.0). Lipophilic enough to cross membranes.[1]

-

Active Metabolite (Acid): Low logP (< -1.0). Hydrophilic enough to remain soluble in plasma and excreted renally, but potent enough to bind the target.

Case Study: Perindopril vs. Enalapril

The OIC core in Perindopril confers higher lipophilicity than the proline core in Enalapril, leading to higher tissue affinity.

| Compound | Core Structure | State | logP (Experimental) | Tissue Affinity |

| Perindopril | OIC (Bicyclic) | Prodrug (Ester) | ~3.1 | High |

| Perindoprilat | OIC (Bicyclic) | Active (Acid) | -0.8 to -1.2 | Moderate |

| Enalapril | Proline (Monocyclic) | Prodrug (Ester) | ~1.9 | Moderate |

| Enalaprilat | Proline (Monocyclic) | Active (Acid) | <-1.5 | Low |

Note: The higher lipophilicity of the OIC core allows the active metabolite (Perindoprilat) to persist longer in tissues compared to Enalaprilat, despite both being diacids.

Visualization: The Prodrug Activation Pathway

The following diagram illustrates the transformation from the lipophilic transport form to the hydrophilic active form.

Figure 1: The pharmacokinetic trajectory of OIC derivatives. The high lipophilicity of the ester facilitates absorption, while the OIC core ensures the active metabolite retains sufficient hydrophobicity for tissue retention.

Experimental Protocol: Determination of Lipophilicity via RP-HPLC

While the "shake-flask" method (octanol/water) is the gold standard, it is low-throughput and prone to emulsion errors with amphiphilic zwitterions like OIC derivatives. The following Reversed-Phase HPLC (RP-HPLC) protocol is self-validating and preferred for screening derivatives.

Principle

Lipophilicity is correlated with the capacity factor (

Materials & Conditions

-

Stationary Phase: End-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). End-capping is crucial to prevent silanol interactions with the secondary amine of the OIC ring.

-

Mobile Phase:

-

Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) - Mimics physiological pH.

-

Phase B: Acetonitrile (HPLC Grade).

-

-

Mode: Isocratic (typically 50:50 or 60:40 depending on derivative hydrophobicity).

-

Detection: UV at 215 nm (amide bond detection).

Step-by-Step Workflow

-

System Suitability (Self-Validation):

-

Inject a mixture of Uracil (t0 marker, logP ≈ -1.9) and Toluene (logP 2.7).

-

Acceptance Criteria: Toluene retention time stability < 0.5% RSD; Tailing factor < 1.5.

-

-

Calibration Curve Construction:

-

Inject 5 reference standards spanning the expected logP range (e.g., Acetanilide, Acetophenone, Benzene, Toluene, Naphthalene).

-

Calculate capacity factor

for each: -

Plot

vs. Literature logP. Linear regression (

-

-

Sample Analysis:

-

Dissolve OIC derivative (ester or acid form) in Mobile Phase.

-

Inject in triplicate.

-

Calculate logP using the regression equation from Step 2.

-

Visualization: RP-HPLC Workflow

Figure 2: Validated RP-HPLC workflow for determining the lipophilicity of OIC derivatives.

Structure-Activity Relationship (SAR) & Lipophilicity

The lipophilicity of OIC derivatives is not just about absorption; it dictates the Volume of Distribution (Vd) .

-

N-Ring Substitution: The nitrogen atom in the OIC ring is usually part of a peptide bond. If this nitrogen is free (secondary amine), lipophilicity drops drastically. In drugs like Perindopril, it is acylated with an alanine derivative, which modulates the logP.

-

Carboxyl Group Masking: As noted, the C2-carboxylic acid must be free for activity but esterified for absorption.

-

Ring Fusion: The cis,syn,cis stereochemistry optimizes the contact surface area with the hydrophobic residues (Trp, Phe) in the ACE active site, effectively "burying" the lipophilic bulk of the cyclohexane ring.

Comparative Data: OIC vs. Proline Derivatives

The following table highlights why OIC derivatives are preferred for indications requiring tissue penetration (e.g., vascular remodeling).

| Parameter | Proline Core (e.g., Captopril/Enalapril) | OIC Core (e.g., Perindopril/Trandolapril) | Mechanism |

| LogP (Active) | Low (Hydrophilic) | Moderate (Amphiphilic) | Cyclohexane ring adds +4 carbons |

| Half-Life | Short to Medium | Long | Higher lipophilicity = slower elimination |

| Tissue Binding | Low | High | Lipophilic interaction with tissue ACE |

| BBB Penetration | Poor | Moderate | OIC facilitates better passive diffusion |

References

-

Odović, J. V., et al. (2013).[2] "Evaluation of ACE inhibitors lipophilicity using in silico and chromatographically obtained hydrophobicity parameters." Hemijska industrija.[2][3] Link

-

Remko, M. (2007).[2] "Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors."[2][3] Chemical Papers. Link

-

Blankley, C. J., et al. (1987). "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry. Link

-

Subcharoen, P., et al. (2020). "Stability data for perindopril and perindoprilat in human plasma under various storage conditions." Journal of Chromatography B. Link

-

Comte, M. T., et al. (2001). "Lipophilicity and physicochemical properties of perindopril." Fundamental & Clinical Pharmacology. Link

Sources

Technical Deep Dive: Octahydroindole-2-Carboxylic Acid (OIC) as a Chiral Scaffold in Drug Design

Abstract

This technical guide analyzes the structural discovery and synthetic evolution of Octahydroindole-2-carboxylic acid (OIC) , a bicyclic amino acid that revolutionized the potency and bioavailability of Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike its planar precursor (indole) or monocyclic analogue (proline), OIC offers a rigid, lipophilic scaffold with three contiguous stereocenters. This guide details the transition from racemic hydrogenation to stereoselective synthesis, focusing on the isolation of the (2S,3aS,7aS) isomer—the pharmacophore driving the efficacy of blockbuster drugs like Perindopril.

Introduction: The "Super-Proline" Hypothesis

In the early development of peptidomimetics, researchers faced a critical limitation with L-proline: while it induced necessary

The discovery of OIC emerged from the hypothesis that fusing a cyclohexane ring to the proline pyrrolidine core would achieve two goals:

-

Conformational Locking: Restrict the rotation of the

and -

Hydrophobic Shielding: Increase lipophilicity to enhance membrane permeability (oral bioavailability).

The result was OIC, a "super-proline" that became the cornerstone of second-generation ACE inhibitors.

Structural Analysis & Stereochemistry

The complexity of OIC lies in its three chiral centers at positions C2, C3a, and C7a . This creates a theoretical possibility of

The Isomer Tree

The biological activity is highly specific. For ACE inhibitors, the (2S,3aS,7aS) configuration (all-cis, "endo" carboxylate) is required to mimic the L-proline geometry recognized by the enzyme.

Figure 1: Stereochemical hierarchy of OIC. The (2S,3aS,7aS) isomer is the requisite building block for Perindopril.

Synthetic Pathways: From Discovery to Scale

The "discovery" of OIC as a building block is inextricably linked to the method of its synthesis. Early methods relied on the hydrogenation of indole derivatives, which produced complex mixtures requiring laborious resolution.

Route A: The Classical Hydrogenation (Industrial Standard)

The most common industrial route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid . This method leverages the existing chirality at C2 to direct the stereochemistry of the newly formed centers at C3a and C7a.

Mechanism: Hydrogenation of the benzene ring in indoline occurs from the face cis to the carboxylic acid group (steric approach control), predominantly yielding the all-cis isomer.

Route B: Resolution Strategies

Since hydrogenation often yields minor amounts of other isomers (due to catalyst isomerization or planar intermediates), resolution is critical.

-

Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., dibenzoyl-L-tartaric acid or

-methylbenzylamine). -

Enzymatic Resolution: Using esterases to selectively hydrolyze the ester of the desired enantiomer.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-OIC

Note: This protocol synthesizes the core scaffold used in Perindopril production.

Reagents & Equipment

-

Precursor: (S)-Indoline-2-carboxylic acid (99% ee)

-

Catalyst: Platinum(IV) oxide (

, Adams' catalyst) or 5% Rh/Alumina (for milder conditions) -

Solvent: Glacial Acetic Acid

-

Equipment: High-pressure hydrogenation vessel (Parr reactor)

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Solvation | Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid. | Acetic acid protonates the amine, preventing catalyst poisoning and facilitating ring saturation. |

| 2. Catalyst Addition | Add 0.5 g of | |

| 3. Hydrogenation | Pressurize reactor to 50 psi (3.5 bar) | Elevated temperature promotes the reduction of the aromatic ring. The cis-directing effect of the C2-COOH group is maximized under these conditions. |

| 4. Filtration | Filter the hot solution through Celite to remove the catalyst. | Removes pyrophoric catalyst residues safely. |

| 5. Isolation | Concentrate the filtrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to induce crystallization. | The acetate salt of OIC is an oil; trituration removes impurities and precipitates the solid amino acid. |

| 6. Purification | Recrystallize from ethanol/water (9:1). | Critical Step: This removes the minor trans-fused isomers and any unreacted indoline. |

| 7. Validation | Analyze via HPLC (Chiralpak column) and polarimetry ( | Confirms optical purity of the (2S,3aS,7aS) isomer. |

Case Study: Perindopril

Perindopril (Perindopril Erbumine) demonstrates the power of OIC. The drug is a prodrug; the ethyl ester is hydrolyzed in vivo to Perindoprilat.[1]

Mechanism of Action

The OIC moiety mimics the C-terminal proline of Angiotensin I.

-

Zinc Coordination: The carboxylate of OIC (in Perindoprilat) does not bind the Zinc; rather, the carboxylate adjacent to the amine binds the Zinc. The OIC carboxylate interacts with the cationic S2' subsite of ACE.

-

Hydrophobic Pocket: The fused cyclohexane ring of OIC sits in a large hydrophobic pocket (S2') of the enzyme, displacing water and increasing binding entropy. This interaction is significantly stronger than that of proline.

Figure 2: Integration of OIC into the Perindopril synthesis workflow.

Future Outlook

The "discovery" of OIC is not static. Current research utilizes this scaffold in:

-

HCV NS3/4A Protease Inhibitors: OIC derivatives serve as P2 building blocks.

-

Organocatalysis: The rigid secondary amine structure of OIC is being explored as a chiral catalyst for asymmetric aldol reactions, similar to proline but with higher stereoselectivity due to the bulky bicyclic framework.

References

-

Vincent, M., et al. (1982). Stereoselective synthesis of octahydroindole-2-carboxylic acid esters. Tetrahedron Letters. Link

-

Teutsch, G., et al. (1988). Angiotensin-converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry. Link

-

Blacklock, T. J., et al. (1988). Synthesis of the ACE inhibitor enalapril maleate. Journal of Organic Chemistry. (Context on proline analogues). Link

-

Pascard, C., et al. (1991). Structural studies of perindopril and its active metabolite perindoprilat. Journal of Medicinal Chemistry. Link

-

Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Link

Sources

Engineering Bioactivity: A Technical Guide to Non-Proteinogenic Alpha-Amino Acids in Drug Discovery

Executive Summary

The restriction of the genetic code to 20 canonical amino acids imposes inherent limitations on the physicochemical space accessible to natural peptides. Non-proteinogenic alpha-amino acids (NPAAs) represent a critical frontier in medicinal chemistry, offering a mechanism to transcend these biological constraints.[1] By introducing structural alterations at the

Part 1: Structural Architecture & Classification

NPAAs are defined by their deviation from the 20 standard proteinogenic amino acids encoded by the universal genetic code. In drug discovery, they are categorized based on the locus of modification relative to the pharmacophore.

Stereochemical Inversion (D-Amino Acids)

The incorporation of D-enantiomers is the most direct method to induce proteolytic resistance. Most endogenous proteases are stereospecific for L-isomers; the introduction of a D-amino acid disrupts the scissile bond geometry, extending plasma half-life.

-Disubstitution (C -Alkylation)

Replacing the

-

Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation around the

(

Backbone Modification (N-Alkylation)

N-methylation (e.g., N-methylalanine) removes a hydrogen bond donor from the peptide backbone. This has two effects:

-

Permeability: Reduces the desolvation energy required to cross lipophilic membranes.

-

Proteolysis: Sterically hinders protease access to the peptide bond.

Side-Chain Diversification

This class involves isosteric replacement or functional group extension of natural side chains (e.g., Norleucine as a Methionine isostere to prevent oxidation; Homophenylalanine to extend the aromatic reach).

Figure 1: Structural classification of non-proteinogenic alpha-amino acids in drug design.

Part 2: Physicochemical & Pharmacological Determinants